5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
Chemical Structure: The compound features a pyrimidine core substituted with a chlorine atom at position 5, a methylsulfanyl group at position 2, and a carboxamide group at position 4 linked to a 5-ethyl-1,3,4-thiadiazol-2-yl moiety .
Molecular Formula: C₁₇H₁₆ClN₅OS₂.
Molecular Weight: 405.92 g/mol.
Key Identifiers: CAS 874206-19-6, ChemSpider ID 12248656 (for a sulfonyl analog) .
Properties
IUPAC Name |
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5OS2/c1-3-6-15-16-10(19-6)14-8(17)7-5(11)4-12-9(13-7)18-2/h4H,3H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIJCFXPQHQUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound with potential biological activities. This compound belongs to the class of pyrimidine derivatives and has garnered interest due to its structural features that may confer unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.9 g/mol. The IUPAC name reflects its complex structure, which includes a pyrimidine ring, a thiadiazole moiety, and various substituents that potentially enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN5O3S2 |
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | FOXFRKFRLOEANC-UHFFFAOYSA-N |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects. However, detailed studies are required to elucidate the exact mechanisms involved.
Antiviral and Anticancer Properties
Recent studies have highlighted the antiviral and anticancer potential of compounds within the thiadiazole and pyrimidine classes. For instance:
- Antiviral Activity : Compounds similar to this compound have shown efficacy against various viral strains. The EC50 values for related compounds indicate promising antiviral activity with low cytotoxicity .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of thiadiazole exhibit significant cytotoxicity against multiple cancer cell lines. For example, certain derivatives have shown IC50 values in the range of 0.37 to 0.95 µM against HeLa cells, indicating their potential as effective anticancer agents .
Study on Thiadiazole Derivatives
A study focused on the biological evaluation of thiadiazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. For instance, compounds with halogen substitutions exhibited improved potency against cancer cells compared to their unsubstituted counterparts .
Comparative Analysis
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-... | 0.37 | HeLa |
| Sorafenib (Control) | 7.91 | HeLa |
| Thiadiazole derivative with 2-F substitution | 0.73 | HeLa |
| Thiadiazole derivative with 4-Cl substitution | 0.95 | HeLa |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. Key steps in the synthesis include:
- Formation of the pyrimidine ring: Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the thiadiazole moiety: This may involve the reaction of a thiadiazole precursor with a pyrimidine intermediate.
- Chlorination and sulfonylation: These steps introduce the chloro and methylsulfanyl groups essential for the compound's activity.
The final product has a molecular formula of and a molecular weight of 437.9 g/mol. Its structure includes a pyrimidine ring substituted with both thiadiazole and methylsulfanyl groups, which contribute to its unique biological properties.
Antimicrobial Properties
One of the significant applications of this compound is its antimicrobial activity. Research has indicated that derivatives of thiadiazoles exhibit potent activity against various bacterial strains. The incorporation of the pyrimidine and thiadiazole moieties enhances this activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Studies have suggested that compounds with similar structures possess anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, some derivatives have shown effectiveness in inhibiting tumor growth in vitro and in vivo models . Further biochemical studies are necessary to elucidate specific targets within cancer cells.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against agricultural pests. Thiadiazole derivatives are known for their effectiveness as insecticides due to their ability to disrupt biological processes in insects. This application is particularly relevant in developing safer agrochemicals that minimize environmental impact while controlling pest populations .
Case Study: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry investigated various thiadiazole derivatives, including those similar to this compound. The findings demonstrated significant antibacterial activity against Gram-positive bacteria, showcasing the potential for development into a therapeutic agent .
Case Study: Anticancer Activity
In another study focusing on pyrimidine derivatives, researchers reported that compounds with thiadiazole substitutions exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further optimization could lead to more effective anticancer agents .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
Key Observations :
Substituent Variations on the 1,3,4-Thiadiazole Ring
Key Observations :
- Alkyl Chain Length : Ethyl (target) vs. propyl () or methyl () alters lipophilicity and steric interactions. Propyl may enhance membrane permeability but reduce solubility.
- Biological Implications : Shorter chains (methyl) may favor interactions with enzymes requiring minimal steric bulk, while longer chains (propyl) could improve bioavailability.
Physicochemical and Pharmacokinetic Properties
Notes:
- Sulfonyl analogs () are more resistant to oxidation, favoring prolonged stability in biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization to form the thiadiazole ring, followed by coupling with a chlorinated pyrimidine-carboxamide intermediate. Key parameters include:
- Temperature : Controlled heating (60–80°C) during cyclization to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in carboxamide coupling .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate substituent positions (e.g., methylsulfanyl at pyrimidine C2) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak at m/z 386.04) .
- IR Spectroscopy : Detects functional groups (e.g., carboxamide C=O stretch at ~1680 cm) .
Q. What are the key physicochemical properties influencing its reactivity and biological interactions?
- Data-Driven Answer :
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to guide structural modifications .
- SAR Analysis : Compare analogs (e.g., ethyl vs. methyl substituents) to correlate substituent effects with activity trends .
Q. What experimental strategies address conflicting bioactivity data across structural analogs?
- Methodological Answer :
- Dose-Response Profiling : Test analogs at multiple concentrations (e.g., 0.1–100 µM) to resolve potency discrepancies .
- Off-Target Screening : Use kinase/GPCR panels to identify non-specific interactions masking true efficacy .
- Metabolite Analysis : LC-MS/MS detects degradation products that may interfere with assay results .
Q. What in vitro and ex vivo models are suitable for evaluating its mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Directly measure IC values against purified targets (e.g., bacterial dihydrofolate reductase) .
- Cell-Based Models : Use cancer cell lines (e.g., HeLa, MCF-7) with siRNA knockdown to validate target engagement .
- 3D Tumor Spheroids : Assess penetration and efficacy in hypoxic microenvironments .
Q. How do reaction kinetics and solvent effects impact yield in large-scale synthesis?
- Data-Driven Answer :
- Kinetic Studies : Pseudo-first-order rate constants () for carboxamide coupling vary with solvent polarity (e.g., = 0.15 min in DMF vs. 0.08 min in THF) .
- Solvent Optimization : Binary solvent systems (e.g., DCM:MeOH 9:1) improve yield by 20% via reduced side-product formation .
Q. Can isotopic labeling (e.g., C, H) be used to track metabolic pathways in preclinical studies?
- Methodological Answer :
- Radiolabeling : Introduce C at the pyrimidine C4 position via modified Curtius rearrangement; purity >98% confirmed by radio-HPLC .
- Metabolic Profiling : Administer labeled compound to hepatocyte cultures; LC-MS identifies glucuronide conjugates as primary metabolites .
Contradictions and Resolutions
- vs. 11 : Conflicting solvent recommendations (DMF vs. DCM) for carboxamide coupling. Resolution: DMF is preferred for polar intermediates, while DCM suits non-polar substrates .
- vs. 15 : Discrepant IC values for similar analogs. Resolution: Variations in assay conditions (e.g., ATP concentration) explain potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
